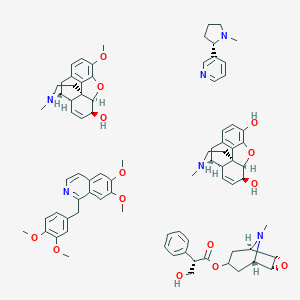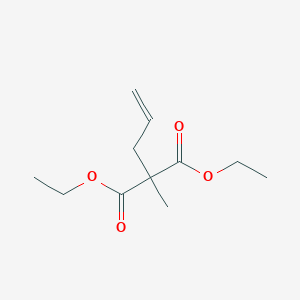
Diethyl 2-allyl-2-methylmalonate
Vue d'ensemble
Description
Diethyl 2-allyl-2-methylmalonate is a compound that can be synthesized and utilized in various chemical reactions. It is a derivative of malonic ester and has been the subject of several studies due to its potential applications in organic synthesis and its interesting chemical properties.
Synthesis Analysis
The synthesis of related malonate compounds has been explored in several studies. For instance, diethyl ethoxymethylenemalonate has been used as a starting material for synthesizing heterocyclic compounds such as pyrazole, pyrimidine, and quinoline, highlighting the versatility of malonate derivatives in organic synthesis . Additionally, diethyl 2-fluoromalonate ester has been utilized as a building block for the synthesis of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives, showcasing the adaptability of malonate esters in creating fluorinated compounds .
Molecular Structure Analysis
The molecular structure of malonate derivatives has been analyzed using various techniques. For example, the crystal and molecular structure of diethyl 2-(4-methylbenzylidene)malonate was determined using X-ray diffraction studies, revealing that it crystallizes in the monoclinic crystal system . Schiff-base template synthesis involving diethylmalonate has led to the formation of tetra-aza macrocycles, with the molecular structure being elucidated by X-ray crystallography .
Chemical Reactions Analysis
Malonate esters participate in a variety of chemical reactions. The Michael addition of diethyl methylmalonate to ethyl crotonate has been studied, demonstrating the migration of an ethoxycarbonyl group during the reaction . Diethyl bromomalonate has been shown to react with tertiary aliphatic amines to form different products depending on the reaction conditions . Furthermore, diethyl 2-aminomalonate has been used in enantioselective allylic alkylation reactions, assisted by in situ protection, to yield products with high enantiomeric excess .
Physical and Chemical Properties Analysis
The physical and chemical properties of malonate esters are influenced by their molecular structure. For instance, the presence of hydroxyanilino groups in diethyl 2-allyl-2-methylmalonate derivatives affects their supramolecular architecture through hydrogen bonding, which in turn influences their crystallization behavior . The thermal cleavage of diethyl acylmalonates during gas chromatographic analysis has been investigated, providing insights into their stability and decomposition pathways .
Applications De Recherche Scientifique
Catalyst-Assisted Nucleophilic Substitutions
Diethyl 2-allyl-2-methylmalonate is used in reactions facilitated by catalysts like platinum and palladium complexes. For example, it undergoes nucleophilic substitution at the central carbon atom of the π-allyl ligand in the presence of a platinum(0) complex, which is a key process in this reaction (Kadota et al., 2000). Similarly, iron-catalyzed nucleophilic substitution of allylic acetate by diethyl methylmalonate has been reported, highlighting the role of diethyl 2-allyl-2-methylmalonate in various organic synthesis processes (Åkermark & Sjögren, 2007).
Synthesis of Tripodal Ligands and Cyclopropane Derivatives
The compound is instrumental in synthesizing a new family of tripodal ligands and cyclopropane derivatives. For instance, it has been used to produce all-cis-1,2,3-tris(diphenylphosphinomethyl)cyclopropane, which, combined with π-allylpalladium chloride dimer, forms a highly active catalyst for allylation reactions (Schill et al., 2007).
Enantioselective Allylic Alkylation
In the field of asymmetric synthesis, diethyl 2-allyl-2-methylmalonate has been used in enantioselective allylic alkylation reactions. This process has been successfully carried out with high yield and regioselectivity, providing access to enantiopure α-methylene-γ-lactam (Zheng et al., 2017).
Synthesis of Fluorooxindole and Arylacetic Acid Derivatives
The compound is utilized as a building block in the synthesis of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives, highlighting its versatility in creating complex molecular structures (Harsanyi et al., 2014).
Safety and Hazards
Diethyl 2-allyl-2-methylmalonate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and should be kept away from heat, sparks, open flames, and hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place and kept cool .
Mécanisme D'action
Target of Action
This compound is a part of a collection of rare and unique chemicals used by early discovery researchers
Mode of Action
Similar compounds like diethyl diallylmalonate have been reported to undergo ring-closing metathesis reactions . This suggests that Diethyl 2-allyl-2-methylmalonate might also interact with its targets through similar chemical reactions.
Biochemical Pathways
The specific biochemical pathways affected by Diethyl 2-allyl-2-methylmalonate are currently unknown
Propriétés
IUPAC Name |
diethyl 2-methyl-2-prop-2-enylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-5-8-11(4,9(12)14-6-2)10(13)15-7-3/h5H,1,6-8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGGTBZQRNZEEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC=C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-allyl-2-methylmalonate | |
CAS RN |
53651-72-2 | |
| Record name | DIETHYL 2-ALLYL-2-METHYLMALONATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




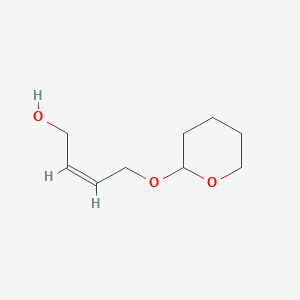
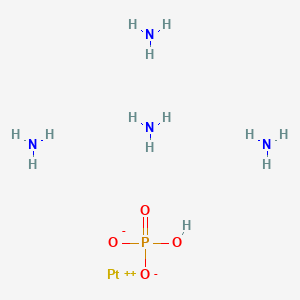
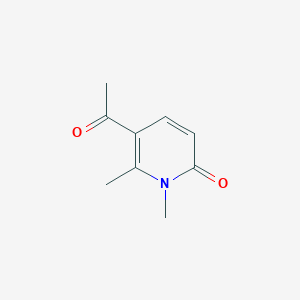
![2-[(1S,2S)-2-fluorocyclopentyl]isoindole-1,3-dione](/img/structure/B144098.png)
![2-[(1R,2R)-2-Hydroxycyclopentyl]-isoindole-1,3-dione](/img/structure/B144102.png)


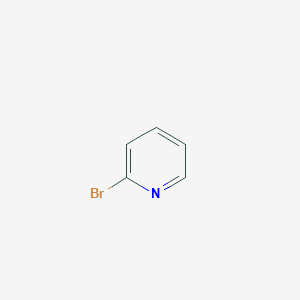


![6-[3-[4-(2-Hydroxyphenyl)piperazinyl]propylamino]-1,3-dimethyluracil](/img/structure/B144119.png)

